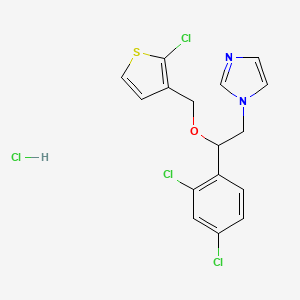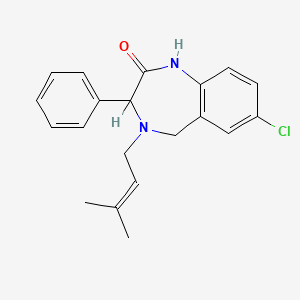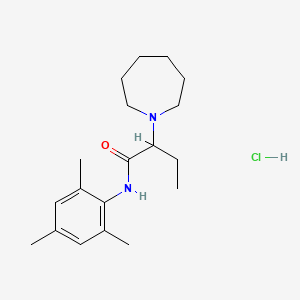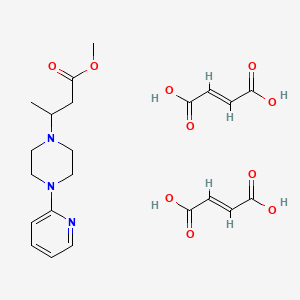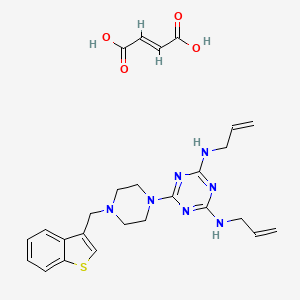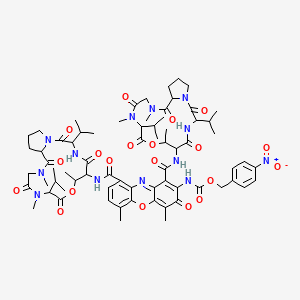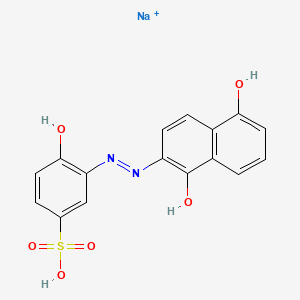
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cycloheptaquinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- typically involves a multi-step process. One efficient and eco-friendly synthetic route is the Friedländer quinoline synthesis. This method starts from various 2-aminobenzophenones and mono- or dicarbonyl synthons and uses reusable Nafion NR50 material as a solid catalyst in ethanol under microwave irradiation . This approach not only enhances the reaction efficiency but also minimizes the environmental impact.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of solid catalysts and microwave irradiation can be adapted for larger-scale reactions, ensuring consistent yield and purity. Additionally, continuous flow reactors may be employed to further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The piperazinyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazinyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the tetrahydro and piperazinyl substitutions.
Tetrahydroquinoline: Lacks the piperazinyl and chlorophenyl groups.
Piperazine: Does not have the quinoline core.
Uniqueness
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is unique due to its combination of a quinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113106-55-1 |
|---|---|
Molecular Formula |
C24H26ClN3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
11-[4-(4-chlorophenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C24H26ClN3/c25-18-10-12-19(13-11-18)27-14-16-28(17-15-27)24-20-6-2-1-3-8-22(20)26-23-9-5-4-7-21(23)24/h4-5,7,9-13H,1-3,6,8,14-17H2 |
InChI Key |
WOOHLHGBYRZPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


